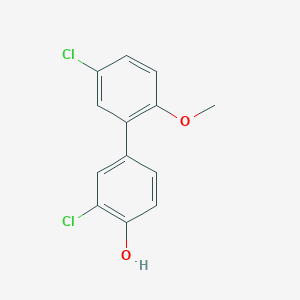![molecular formula C15H14ClNO2 B6381847 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261897-31-7](/img/structure/B6381847.png)
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (2C4DPCP) is a phenol derivative with a wide range of uses in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has been used in a variety of research applications and has shown promise in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetic acid, which has potential applications in the treatment of cancer. 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has also been used in the synthesis of a variety of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl alcohol, which has potential applications in the treatment of Alzheimer’s disease. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been used in the synthesis of a number of other compounds, such as 2-chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenyl acetamide, which has potential applications in the treatment of Parkinson’s disease.
Wirkmechanismus
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% acts as a proton donor in aqueous solution, and its mechanism of action is believed to involve the formation of a hydrogen bond between the protonated nitrogen atom and a hydroxyl group on the phenolic ring. This hydrogen bond is believed to be responsible for the reactivity of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in aqueous solution.
Biochemical and Physiological Effects
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a number of other biochemical and physiological effects, such as the inhibition of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a relatively inexpensive compound and is readily available in large quantities. It is also relatively stable and has a long shelf life. However, it is important to note that 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a toxic compound and should be handled with care. In addition, it is important to note that the compound is not soluble in non-polar solvents, and therefore it is not suitable for use in certain types of laboratory experiments.
Zukünftige Richtungen
The potential applications of 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% are numerous and varied. It has potential applications in the treatment of a number of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, it has potential applications in the treatment of cancer, as well as in the synthesis of a variety of other compounds. Furthermore, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the development of new drugs and in the synthesis of new materials. Finally, 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has potential applications in the field of biotechnology, as it has been shown to have a number of biochemical and physiological effects.
Synthesemethoden
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized from 4-chloro-2-nitrophenol and dimethylaminocarbonyl chloride. The reaction is conducted in aqueous solution at a temperature of 80°C. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and the resulting product is then purified by crystallization. This synthesis method is simple and efficient, and can be used to produce high-quality 2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% in large quantities.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZXEGSOVKYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686104 | |
| Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261897-31-7 | |
| Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
